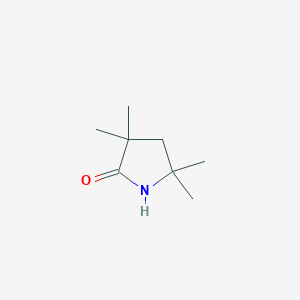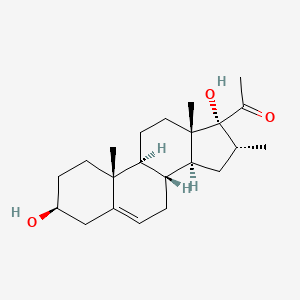
3,3,5,5-Tetramethylpyrrolidin-2-one
説明
3,3,5,5-Tetramethylpyrrolidin-2-one is a chemical compound with the molecular formula C8H15NO . It is a member of the pyrrolidinone family, which are cyclic amides of amino acids .
Molecular Structure Analysis
The molecular structure of 3,3,5,5-Tetramethylpyrrolidin-2-one consists of a five-membered pyrrolidinone ring with four methyl groups attached . The presence of these methyl groups and the cyclic structure of the compound contribute to its unique physical and chemical properties .科学的研究の応用
Mass Spectrometry and Stable Free Radicals
3-Substituted-2,2,5,5-tetramethylpyrrolidine nitroxides, derivatives of 3,3,5,5-Tetramethylpyrrolidin-2-one, are utilized in mass spectrometry due to their stability as free radicals. They are essential in synthesizing ‘spin labels’ and demonstrate unique fragmentation patterns when ionized, providing valuable insights into molecular structures and interactions (Davies, Morrison, & Barratt, 1974).
Novel Synthesis Applications
3,3,5,5-Tetramethylpyrrolidin-2-one derivatives have been pivotal in synthesizing new chemical entities. For example, the synthesis of stable dihydroboryl {BH2} anion using (CAACMe)BH2 Br, a derivative of 3,3,5,5-Tetramethylpyrrolidin-2-one, led to the development of a powerful boron nucleophile (Arrowsmith et al., 2018).
Biochemistry and Protein Studies
In biochemistry, derivatives of 3,3,5,5-Tetramethylpyrrolidin-2-one are used to study protein interactions. Maleimide and isomaleimide pyrrolidine-nitroxide spin labels are synthesized and characterized to understand their binding to various biological molecules, providing insights into molecular structures and protein dynamics (Barratt, Davies, & Evans, 1971).
Magnetic Resonance Imaging (MRI)
Derivatives of 3,3,5,5-Tetramethylpyrrolidin-2-one are used as contrast agents in MRI. Nitroxide radicals derived from this compound participate in cellular redox reactions, affecting the contrast in MRI images. These properties enable the noninvasive assessment of the intracellular redox status in medical imaging applications (Hyodo et al., 2006).
Organic Chemistry and Catalysis
The compound is used in organic synthesis and catalysis. For example, it is involved in the organocatalytic ring expansion of beta-lactams to gamma-lactams, showcasing its utility in creating novel organic structures and pharmaceuticals (Alcaide et al., 2005).
特性
IUPAC Name |
3,3,5,5-tetramethylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7(2)5-8(3,4)9-6(7)10/h5H2,1-4H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGBHYDZLMHSQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1=O)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495674 | |
| Record name | 3,3,5,5-Tetramethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00495674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,5,5-Tetramethylpyrrolidin-2-one | |
CAS RN |
50455-47-5 | |
| Record name | 3,3,5,5-Tetramethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00495674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3052957.png)

![2,6-Dimethyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3052960.png)
![6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3052961.png)





![Ethyl [(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate](/img/structure/B3052972.png)

![Decahydropyrazino[1,2-a]azepine](/img/structure/B3052975.png)

